molecular formula C8H14F2O B6245034 (3,3-difluoro-1-methylcyclohexyl)methanol CAS No. 2408958-95-0

(3,3-difluoro-1-methylcyclohexyl)methanol

Cat. No.: B6245034
CAS No.: 2408958-95-0
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,3-difluoro-1-methylcyclohexyl)methanol” is a chemical compound with the molecular formula C8H14F2O . It has a molecular weight of 164.2 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F2O/c1-7(6-11)3-2-4-8(9,10)5-7/h11H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 3rd carbon, a methyl group at the 1st carbon, and a methanol group attached to the cyclohexyl ring .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The field of difluoromethylation, which could potentially involve “(3,3-difluoro-1-methylcyclohexyl)methanol”, is an active area of research . This field has seen recent advances in processes based on X–CF2H bond formation . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,3-difluoro-1-methylcyclohexyl)methanol involves the conversion of a cyclohexane derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "3,3-difluorocyclohexene", "Methylmagnesium bromide", "Chromium trioxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "1. 3,3-difluorocyclohexene is reacted with methylmagnesium bromide to form 3,3-difluoro-1-methylcyclohexane.", "2. Chromium trioxide is used to oxidize the methyl group to a carboxylic acid, forming 3,3-difluoro-1-methylcyclohexanecarboxylic acid.", "3. The carboxylic acid is reduced to an alcohol using sodium borohydride, forming (3,3-difluoro-1-methylcyclohexyl)methanol.", "4. The final product is purified by distillation or recrystallization from methanol." ] }

2408958-95-0

Molecular Formula

C8H14F2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.